Prostaglandin D2 methyl ester
Overview
Description
Synthesis Analysis
Prostaglandin D2 methyl ester's synthesis has been achieved through several innovative methods. For example, the synthesis of d,l-Prostaglandin E2 (PGE2) methyl ester, which shares a common pathway with PGD2 methyl ester, involves acetylenic intermediates and a solvolytic rearrangement, indicating a complex synthesis pathway that could be applied to PGD2 methyl ester (Ferdinandi & Just, 1971). Another approach for synthesizing methyl esters of PGD2 involves esterification with [11C]methyl iodide, highlighting a method for labeling PGD2 methyl esters for PET investigations (Gullberg et al., 1987).
Molecular Structure Analysis
The molecular structure of Prostaglandin D2 methyl ester is characterized by a cyclopentane ring, a characteristic of the prostaglandin family. This structure is crucial for its biological activity and interaction with receptors. Advanced synthetic methods, such as nickel-catalyzed dicarbofunctionalization, have been employed to construct its complex tricyclic framework efficiently (Dai et al., 2021).
Chemical Reactions and Properties
Prostaglandin D2 methyl ester undergoes various chemical reactions, indicating its reactive nature and potential for forming derivatives with different biological activities. For instance, the reaction of Δ7-Prostaglandin A1 and Prostaglandin A1 methyl esters with thiols reveals unique antitumor and antiviral activities, suggesting the chemical versatility of PGD2 methyl esters (Suzuki et al., 1997).
Physical Properties Analysis
The physical properties of Prostaglandin D2 methyl ester, such as solubility, melting point, and boiling point, are crucial for its application in research. These properties depend on its molecular structure and dictate its stability, storage, and handling conditions. Detailed analysis of these properties is essential for experimental design and interpretation.
Chemical Properties Analysis
The chemical properties of Prostaglandin D2 methyl ester, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are fundamental to understanding its role in biological systems. The selective activation of human eosinophils through the DP2 receptor by PGD2 and its analogs underscores the importance of chemical modifications in altering biological activity (Monneret et al., 2003).
Scientific Research Applications
Gastric Secretion Inhibition and Peptic Ulcer Treatment : Prostaglandin D2 methyl ester analogs, such as 15(S)-15-methyl PGE2, methyl ester, and 16, 16-dimethyl PGE2, have been found effective in inhibiting gastric secretion. This property makes them potential candidates for treating peptic ulcers. Studies have shown that these compounds can effectively reduce gastric acid secretion in humans, which is beneficial for peptic ulcer treatment (A. Robert, B. Mylander, S. Andersson, 1974); (S. Karim, D. Carter, Deevia Bhana, P. A. Ganesan, 1973); (D. Carter, S. Karim, Deevia Bhana, P. A. Ganesan, 1973).
Brain Delivery System : Prostaglandin D2 methyl ester has been studied as a delivery system for prostaglandin D2 into the brain. It shows rapid brain uptake and a half-life of 9 seconds, offering a more efficient delivery method compared to direct prostaglandin D2 injection (F. Suzuki, H. Hayashi, S. Ito, O. Hayaishi, 1987).
PET Imaging Investigations : [11C]methyl esters of prostaglandins D2 and E2 have been synthesized for PET (Positron Emission Tomography) investigations. This synthesis has a radiochemical yield of 70% and can be completed in 20-25 minutes, showing potential for medical imaging applications (P. Gullberg, Y. Watanabe, H. Svärd, O. Hayaishi, B. Långström, 1987).
Gastric Ulcer Healing : 15(R)15 methylprostaglandin E2 methyl ester has shown significant efficacy in promoting the healing of gastric ulcers, particularly in Chinese subjects, when compared to a control group (W. Fung, S. Karim, C. Tye, 1974).
Immunosuppressive Properties : New oral prostaglandin E1 analogs, which could include derivatives of prostaglandin D2 methyl ester, have shown potential in suppressing immune responses. This suggests their use in transplantation and various immunologically mediated diseases, complementing drugs like cyclosporine and methylprednisolone (R. Pollak, L. Dumble, J. Wiederkehr, M. Maddux, M. Moran, 1990).
Safety And Hazards
Future Directions
Prostaglandins, including Prostaglandin D2 and its methyl ester, have been shown to display a multitude of biological functions . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . The usefulness and great potential of biocatalysis in the construction of complex molecules, such as Prostaglandin D2 methyl ester, have also been highlighted .
properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin D2 methyl ester | |
CAS RN |
49852-81-5 | |
Record name | Prostaglandin D2 methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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